3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a synthetic compound classified within the purine derivatives. This compound features a purine core, which is a fundamental structure in biochemistry, particularly in the formation of nucleic acids and energy-carrying molecules like adenosine triphosphate. The presence of a morpholine ring enhances its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione typically involves multi-step organic reactions. A common approach starts with the reaction of 3-methylxanthine with morpholine in the presence of suitable reagents. This reaction can be catalyzed by bases such as potassium carbonate and is often conducted in solvents like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
The synthesis may also include purification steps such as recrystallization or chromatography to enhance the yield and purity of the final compound. For industrial applications, continuous flow reactors can be employed to optimize reaction conditions and scalability.
The molecular structure of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione consists of a purine base with specific substitutions that include a methyl group at the third position and a morpholine ring at the eighth position. The chemical formula is C₁₃H₁₈N₄O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is approximately 266.31 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance and mass spectrometry, which can be used to confirm its structure during synthesis .
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione can undergo various chemical reactions:
The reactivity of this compound allows for further derivatization, which is crucial for developing new pharmaceutical agents with enhanced biological activities.
The mechanism of action for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione primarily involves its interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor or modulator, influencing various signaling pathways. The precise molecular targets can vary based on the intended therapeutic application, such as anti-cancer or neurological effects .
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is typically a solid at room temperature with a white to off-white appearance. Its solubility profile indicates good solubility in polar organic solvents.
The compound has notable stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for participation in various chemical transformations that are useful in synthetic organic chemistry .
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione has several scientific applications:
3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione belongs to the N-alkylxanthine class of purine derivatives, characterized by a xanthine core (purine-2,6-dione) modified with specific substituents. The base structure consists of a fused bicyclic purine system: a pyrimidine ring fused with an imidazole ring. Key modifications include:
Nomenclature follows IUPAC conventions:
Table 1: Nomenclature and Identifiers
Systematic Name | Synonyms | CAS Number | Molecular Formula |
---|---|---|---|
3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione | 8-Morpholinocaffeine; 1,3,7-Trimethyl-8-morpholin-4-ylpurine-2,6-dione | 30958-52-2 | C₁₂H₁₇N₅O₃ |
3-Methyl-8-(4-morpholinyl)-7-octyl-3,7-dihydro-1H-purine-2,6-dione | - | 300731-17-3 | C₁₈H₂₉N₅O₃ |
7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione | - | - | C₂₆H₄₅N₅O₃ |
The morpholine ring (C₄H₉NO) is a saturated heterocycle featuring both an amine (-NH-) and an ether (-O-) within a six-membered ring. Its incorporation into purine scaffolds like 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione confers distinct physicochemical and pharmacological advantages:
Table 2: Pharmacological Roles of Morpholine in Purine Derivatives
Role | Mechanistic Basis | Example in Purine Derivatives |
---|---|---|
Solubility Modulator | Oxygen atom accepts H-bonds from water; nitrogen can be protonated | Enhanced bioavailability in 8-morpholinocaffeine analogs [3] |
Metabolic Stabilizer | Reduced cytochrome P450 oxidation compared to piperidines | Prolonged half-life in alkylated purine-diones [5] |
Kinase Binding Enhancer | H-bond acceptance with hinge region residues (e.g., Val882 in PI3Kγ) | Dual PI3K/mTOR inhibition in morpholine-xanthine hybrids [7] |
Conformational Director | Chair conformation places oxygen/nitrogen at optimal distance for target engagement | Improved selectivity in B-RafV600E inhibitors [7] [10] |
The development of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione derivatives emerged from two converging trends in medicinal chemistry:
Key milestones include:
Table 3: Historical Development Timeline
Time Period | Innovation | Key Compound(s) | Significance |
---|---|---|---|
1990s | Nucleophilic C-8 substitution | 1,3,7-Trimethyl-8-morpholin-4-ylpurine-2,6-dione (30958-52-2) | Established morpholine as a viable C-8 substituent for purines [2] [8] |
2000–2010 | N-7 Alkylation for lipophilicity control | 7-Octyl derivative (300731-17-3); 7-Hexadecyl analog | Improved cellular uptake and target engagement in lipid-rich environments [4] [6] |
2020s | Hybrid kinase inhibitors | Quinazoline-purine hybrids (e.g., 2469626-53-5) | Dual-targeting strategies against oncogenic kinases [7] [9] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: